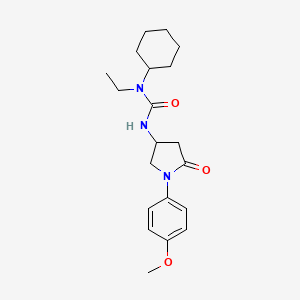

Methyl 3-fluoro-4-(prop-2-enamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-fluoro-4-(prop-2-enamido)benzoate is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Anionic Amino-Cope Rearrangement Cascade Synthesis

Methyl 3-fluoro-4-(prop-2-enamido)benzoate is involved in the synthesis of 2,4-substituted benzoate esters through an anionic cascade. This process is significant for its ability to assemble these esters from racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. The method involves several steps, including dienolate formation, Mannich addition, amino-Cope rearrangement, and spontaneous deprotonation leading to intramolecular cyclization and aromatization (Qureshi & Njardarson, 2022).

Synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile

This compound, a key intermediate in the preparation of PF-00951966 (a fluoroquinolone antibiotic), is synthesized in a process that involves the use of benzoyl chloride. The synthesis highlights the role of methyl 3-fluoro-4-(prop-2-enamido)benzoate in the production of important intermediates for pharmaceutical applications (Lall et al., 2012).

Inhibitor of Histone Deacetylase

One of the applications of benzamide derivatives, which include methyl 3-fluoro-4-(prop-2-enamido)benzoate, is in the inhibition of histone deacetylase (HDA). This inhibition is crucial for the development of novel chemotherapeutic strategies for cancers insensitive to traditional antitumor agents. Such compounds have shown marked in vivo antitumor activity against various human tumors (Saito et al., 1999).

Synthesis and Biological Evaluation of Fluoro-Benzamido Derivatives

The synthesis of fluorine-labeled derivatives, including methyl 3-fluoro-4-(prop-2-enamido)benzoate, has been researched for potential use in detecting malignant fibrosarcoma. These compounds are evaluated for their applicability in PET imaging, showcasing their significance in diagnostic imaging in oncology (Qi Chuan-min, 2010).

Photocatalytic Degradation of Pollutants

Methyl 3-fluoro-4-(prop-2-enamido)benzoate has been studied in the context of environmental science, particularly in the photocatalytic degradation of pollutants such as propyzamide. This research underscores the role of such compounds in environmental remediation and the development of more efficient photocatalysts (Torimoto et al., 1996).

Anaerobic Transformation in Environmental Processes

The compound has been used to investigate the transformation of phenol to benzoate by anaerobic, phenol-degrading consortia. This research provides insights into environmental biodegradation processes and the role of such compounds in ecological chemistry (Genthner et al., 1989).

Propriétés

IUPAC Name |

methyl 3-fluoro-4-(prop-2-enoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-3-10(14)13-9-5-4-7(6-8(9)12)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVKXBQDTJIINJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC(=O)C=C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-4-(prop-2-enamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2656133.png)